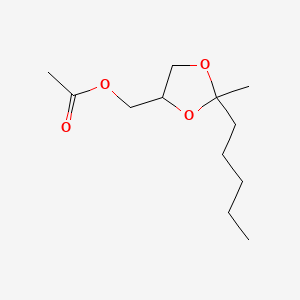
2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate is an organic compound with the molecular formula C11H20O4 It belongs to the class of dioxolanes, which are cyclic acetals derived from aldehydes or ketones and ethylene glycol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate typically involves the acetalization of 2-heptanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Acetalization: 2-Heptanone reacts with ethylene glycol in the presence of an acid catalyst to form 2-Methyl-2-pentyl-1,3-dioxolane.
Esterification: The resulting dioxolane is then esterified with acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: The product is purified through distillation or recrystallization to obtain high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, replacing the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.
Receptor Binding: Binding to receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-pentyl-1,3-dioxolane: A precursor in the synthesis of the acetate derivative.
2-Ethyl-2-methyl-1,3-dioxolane: Another dioxolane compound with similar chemical properties.
2-Methylene-4-phenyl-1,3-dioxolane: A cyclic ketene acetal used in polymerization reactions.
Uniqueness
2-Methyl-2-pentyl-1,3-dioxolane-4-methanol acetate is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.
Properties
CAS No. |
63917-49-7 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
(2-methyl-2-pentyl-1,3-dioxolan-4-yl)methyl acetate |
InChI |
InChI=1S/C12H22O4/c1-4-5-6-7-12(3)15-9-11(16-12)8-14-10(2)13/h11H,4-9H2,1-3H3 |
InChI Key |
SRVZUFBIUWFSMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OCC(O1)COC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



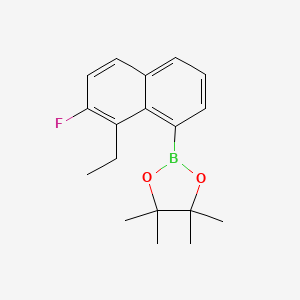
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
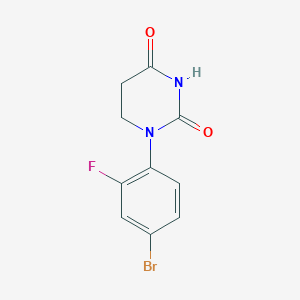

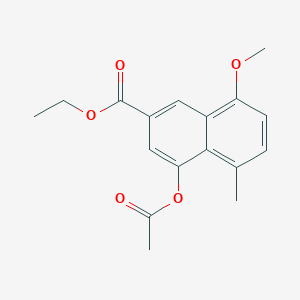
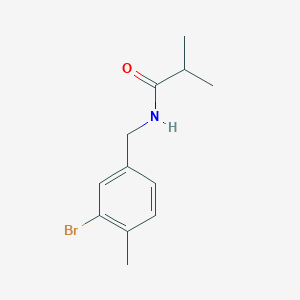
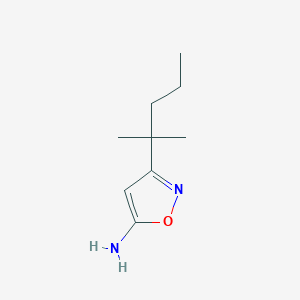
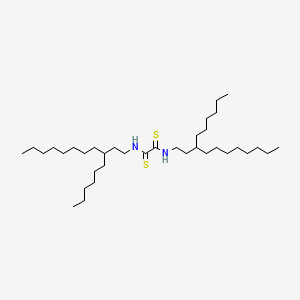
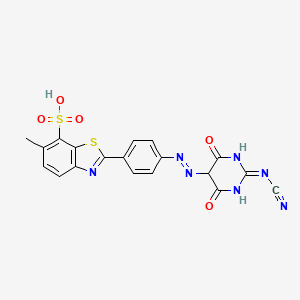
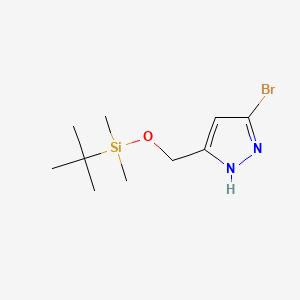

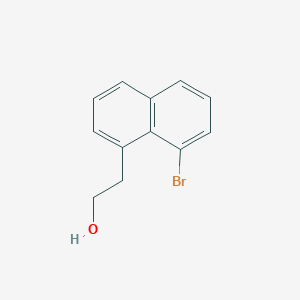
![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)
